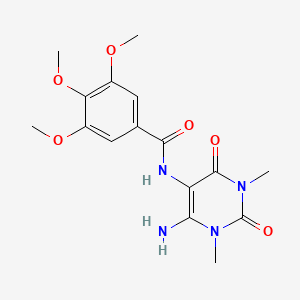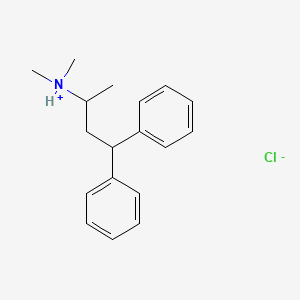
Recipavrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Recipavrin, also known as N,N,α-trimethyl-7-phenylbenzenepropanamine, is a methadone analog with notable antispasmodic properties. It was marketed in Sweden in the 1960s as a spasmolytic drug under the tradename this compound. This compound exerts both musculotropic and anticholinergic actions, making it effective in relieving smooth muscle spasms, such as those associated with dysmenorrhea and gallstones .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Recipavrin involves the reaction of benzenepropanamine with methylating agents under controlled conditions. The process typically includes:
Starting Materials: Benzenepropanamine and methylating agents.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and quality control.
Purification: Employing industrial-scale purification methods, such as distillation and large-scale chromatography, to obtain high-purity this compound.
化学反应分析
Types of Reactions
Recipavrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products
Oxidation Products: Oxides and other oxygen-containing derivatives.
Reduction Products: Reduced forms of this compound with fewer double bonds.
Substitution Products: this compound derivatives with various functional groups.
科学研究应用
Recipavrin has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studying the metabolism of tertiary arylaliphatic amines.
Biology: Investigated for its effects on smooth muscle tissues and its potential as an antispasmodic agent.
Medicine: Explored for its therapeutic potential in treating conditions like dysmenorrhea and gallstones.
Industry: Utilized in the development of spasmolytic drugs and related pharmaceuticals.
作用机制
Recipavrin exerts its effects through a combination of musculotropic and anticholinergic actions. It blocks central and peripheral monoaminergic membrane pumps, which are involved in the transport of neurotransmitters. This blockade leads to the relaxation of smooth muscles, thereby relieving spasms .
相似化合物的比较
Similar Compounds
Methadone: A narcotic analgesic with structural similarity to Recipavrin.
Northis compound: A metabolite of this compound with similar properties.
Trimethyldiphenylpropylamine: Another compound with antispasmodic properties.
Uniqueness of this compound
This compound is unique due to its dual action as both a musculotropic and anticholinergic agent. This combination makes it particularly effective in treating smooth muscle spasms, setting it apart from other similar compounds .
属性
CAS 编号 |
22173-83-7 |
|---|---|
分子式 |
C18H24ClN |
分子量 |
289.8 g/mol |
IUPAC 名称 |
4,4-diphenylbutan-2-yl(dimethyl)azanium;chloride |
InChI |
InChI=1S/C18H23N.ClH/c1-15(19(2)3)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,15,18H,14H2,1-3H3;1H |
InChI 键 |
JCFRXWVRVBVWNY-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)[NH+](C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-](/img/structure/B13814263.png)

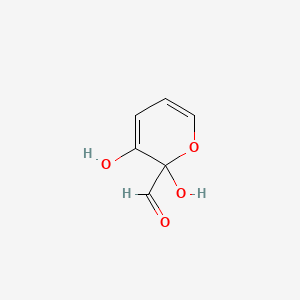
![2-[(1,2-Dimethyl-3-piperidinyl)methyl]-3H-indol-3-one](/img/structure/B13814278.png)
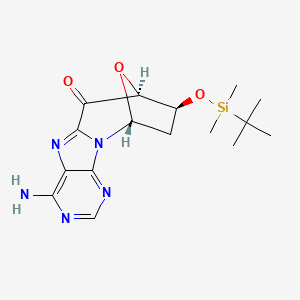

![Phenanthro[3,2-b]thiophene](/img/structure/B13814292.png)
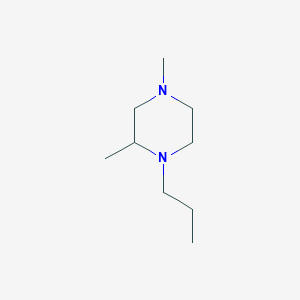

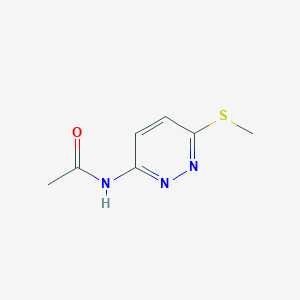
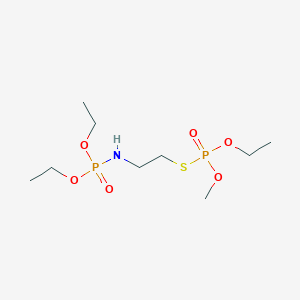
![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-(2-oxopropoxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13814323.png)
![(E)-2-[4-(2-Carbamothioylhydrazinyl)-2-methylnaphthalen-1-yl]diazene-1-carbothioamide](/img/structure/B13814327.png)
